In-Depth Technical Guide to 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT)
In-Depth Technical Guide to 4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Methylenedioxy-N,N-dimethyltryptamine, or 4,5-MDO-DMT, is a lesser-known psychedelic compound belonging to the tryptamine (B22526) class. Its full chemical name is 2-(6H-[1]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine . As the 4,5-methylenedioxy derivative of the well-studied N,N-dimethyltryptamine (DMT), it is a structural analog of other psychoactive tryptamines such as psilocin (4-HO-DMT) and 5-MeO-DMT.[1]
First synthesized and described in the scientific literature in 1982 by Kline and colleagues, 4,5-MDO-DMT was later included in Alexander Shulgin's comprehensive book, "TiHKAL (Tryptamines I Have Known and Loved)."[1] However, Shulgin did not bioassay the compound, leaving its psychoactive effects, dosage, and duration of action in humans undocumented.[1][2]
Research on 4,5-MDO-DMT is extremely limited. The primary available data comes from rodent studies which suggest its potential hallucinogenic potency is lower than that of its diisopropyl counterpart, 4,5-MDO-DiPT, but greater than its structural isomer, 5,6-MDO-DiPT.[1] Due to the scarcity of specific data on 4,5-MDO-DMT, this guide will provide a comprehensive overview of its known characteristics, alongside comparative data from its more extensively studied analogs to offer a predictive pharmacological context.
Physicochemical Properties
| Property | Value |
| Full Chemical Name | 2-(6H-[1]dioxolo[4,5-e]indol-8-yl)-N,N-dimethylethanamine |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molar Mass | 232.28 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 93-95 °C |
Comparative Pharmacological Data
Given the absence of specific quantitative pharmacological data for 4,5-MDO-DMT in the public domain, this section presents data for its parent compound, DMT, and other closely related analogs. This comparative approach is essential for postulating the potential activity of 4,5-MDO-DMT at various receptor sites, primarily the serotonin (B10506) receptors which are the main targets for psychedelic tryptamines.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
| DMT | 5-HT₂A | 65.8 | 14.7 | 100 |
| 5-HT₂C | 150 | 11.8 | 100 | |
| 5-HT₁A | 1100 | - | - | |
| σ₁ | 14,000 | - | - | |
| 5-MeO-DMT | 5-HT₁A | 16 | 1.9 | 100 |
| 5-HT₂A | 490 | 12.3 | 100 | |
| 5-HT₂C | 1500 | 100 | 100 | |
| SERT | 3900 | - | - | |
| Psilocin (4-HO-DMT) | 5-HT₂A | 45 | 8.1 | 100 |
| 5-HT₁A | 160 | 20 | 100 | |
| 5-HT₂C | 38 | 2.6 | 100 | |
| Bufotenin (5-HO-DMT) | 5-HT₁A | 13 | 1.8 | 100 |
| 5-HT₂A | 140 | 10.2 | 100 | |
| 5-HT₂C | 1200 | 100 | 100 |
Data compiled from various sources. Kᵢ, EC₅₀, and Eₘₐₓ values can vary between different experimental setups.
Postulated Signaling Pathway
The primary mechanism of action for psychedelic tryptamines involves agonism at serotonin receptors, particularly the 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The following diagram illustrates the putative signaling pathway for 4,5-MDO-DMT, based on the known mechanisms of related compounds.
Experimental Protocols
Proposed Chemical Synthesis
While the original synthesis by Kline et al. (1982) is the definitive source, a common and adaptable method for preparing N,N-dimethyltryptamines is the Speeter and Anthony tryptamine synthesis. The following is a proposed adaptation for the synthesis of 4,5-MDO-DMT.
Starting Material: 4,5-Methylenedioxyindole
Step 1: Formation of the Indole-3-glyoxylamide (B122210)
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To a solution of oxalyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or THF), cooled to 0°C, a solution of 4,5-methylenedioxyindole in the same solvent is added dropwise with stirring.
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The reaction mixture is stirred at low temperature for a specified period to form the indole-3-glyoxylyl chloride.
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The resulting mixture is then added to an excess of a cooled aqueous solution of dimethylamine.
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The product, N,N-dimethyl-2-(4,5-methylenedioxy-1H-indol-3-yl)-2-oxoacetamide, is then extracted, washed, and purified.
Step 2: Reduction of the Glyoxylamide
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The purified indole-3-glyoxylamide is dissolved in an anhydrous solvent such as THF or diethyl ether.
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This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in the same solvent at a controlled temperature.
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The reaction is refluxed for several hours to ensure complete reduction of the amide and ketone functionalities.
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The reaction is then carefully quenched, and the product, 4,5-MDO-DMT, is isolated and purified, often via crystallization of its salt form (e.g., fumarate (B1241708) or hydrochloride).
Workflow for Proposed Synthesis of 4,5-MDO-DMT
In Vitro Receptor Binding Assay Protocol (General)
To determine the binding affinity of 4,5-MDO-DMT for various receptors, competitive radioligand binding assays can be performed.
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Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
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Binding Assay: The cell membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound (4,5-MDO-DMT).
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Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
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Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Future Directions
The significant lack of data on 4,5-MDO-DMT presents numerous opportunities for future research. Key areas of investigation should include:
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Comprehensive Pharmacological Profiling: Determination of binding affinities and functional activities at a wide range of CNS receptors.
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In Vivo Studies: Characterization of the behavioral effects in animal models to understand its psychoactive profile, potency, and duration of action.
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Pharmacokinetic and Metabolism Studies: Elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogs to understand the impact of the 4,5-methylenedioxy substitution on tryptamine pharmacology.
Such studies are crucial for a complete understanding of this compound and its potential as a pharmacological tool or therapeutic agent.
